molecular formula C9H5ClN2O2 B2734170 3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE CAS No. 98591-61-8

3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE

Cat. No.: B2734170
CAS No.: 98591-61-8
M. Wt: 208.6
InChI Key: KIIWGPZEEJHPDA-UHFFFAOYSA-N
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Description

3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE is a chemical compound with the molecular formula C9H5ClN2O2 It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE typically involves the reaction of quinoxaline with phosgene (carbonyl chloride) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition. The reaction can be represented as follows:

Quinoxaline+Phosgene2-Quinoxalinecarbonyl chloride, 3,4-dihydro-3-oxo-\text{Quinoxaline} + \text{Phosgene} \rightarrow \text{this compound} Quinoxaline+Phosgene→2-Quinoxalinecarbonyl chloride, 3,4-dihydro-3-oxo-

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The product is typically purified by recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the carbonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Reduction Reactions: The compound can be reduced to form 3,4-dihydroquinoxaline derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of quinoxaline-2-carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Amides and esters of quinoxaline.

    Reduction Reactions: 3,4-Dihydroquinoxaline derivatives.

    Oxidation Reactions: Quinoxaline-2-carboxylic acid derivatives.

Scientific Research Applications

3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various quinoxaline derivatives, which are important in medicinal chemistry.

    Pharmaceuticals: Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. This compound is used in the development of such drugs.

    Material Science: It is used in the synthesis of organic semiconductors and other advanced materials.

    Biological Studies: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

3-OXO-4H-QUINOXALINE-2-CARBONYL CHLORIDE can be compared with other quinoxaline derivatives:

    Quinoxaline-2-carboxylic acid: This compound is similar in structure but has a carboxylic acid group instead of a carbonyl chloride group. It is less reactive but more stable.

    Quinoxaline-2-carboxamide: This derivative has an amide group and is used in the synthesis of pharmaceuticals.

    Quinoxaline-2-carboxylate esters: These compounds have ester groups and are used in organic synthesis and material science.

The uniqueness of this compound lies in its high reactivity due to the presence of the carbonyl chloride group, making it a valuable intermediate in various chemical reactions.

Properties

IUPAC Name

3-oxo-4H-quinoxaline-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8(13)7-9(14)12-6-4-2-1-3-5(6)11-7/h1-4H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIWGPZEEJHPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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